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Clinical Trial Data Summary

Trial / Indication Key Efficacy Endpoints Key Safety Findings

| SUMMIT (Phase 2) NonAdvanced Systemic Mastocytosis (NonAdvSM) [1] [2] | • Achieved statistical

significance across all primary & key secondary endpoints [3] • 87.4% of patients achieved ≥50% reduction

in serum tryptase [1] • Mean reduction in Total Symptom Score (TSS): 24.3 points (vs. 15.4 with placebo)

[1] | • Most TEAEs were low-grade; common AEs: hair color change (69.5%), altered taste (23.7%), nausea

(22%) [1] • Grade 3+ ALT/AST elevations: 5.9% (all resolved) [1] • No reports of cognitive impairment or

bleeding [2] | | PEAK (Phase 3) GIST (2nd-line, imatinib-resistant/intolerant) [4] [5] [6] | • Median PFS:

16.5 months (vs. 9.2 months with sunitinib alone; HR=0.50) [4] [5] • Objective Response Rate (ORR):

46% (vs. 26% with sunitinib alone) [4] [5] | • Common Grade 3+ TEAEs: hypertension (29.4%), neutropenia

(15.2%), ALT/AST increase (10.8%) [4] • Hepatic AEs were predominantly transient, manageable lab

abnormalities [4] • Treatment discontinuation due to TRAEs: 7.4% (combination) vs. 3.8% (sunitinib alone)

[4] | | APEX (Phase 2) Advanced Systemic Mastocytosis (AdvSM) [7] | • ORR (mIWG criteria): 52%

(83% for 100 mg BID cohort) [7] • ORR (PPR criteria): 88% (100% for 100 mg BID cohort) [7] • 94% of

patients achieved ≥50% reduction in serum tryptase [7] | • Majority of hematological AEs were low grade

and reversible [7] • No new treatment-related serious AEs or discontinuations reported since a 2023 update

[7] |
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Mechanism of Action and Differentiation

Bezuclastinib is an orally administered, highly selective tyrosine kinase inhibitor (TKI) designed to potently

inhibit key driver mutations in the KIT gene, most notably the KIT D816V mutation [8]. This mutation is

responsible for driving Systemic Mastocytosis [8]. Its design aims to avoid inhibiting closely related kinases

like PDGFRα, PDGFRβ, and CSF1R, which are associated with clinical liabilities such as central nervous

system (CNS) effects and intracranial hemorrhage seen with other, less selective inhibitors [8].

A key differentiator of bezuclastinib is its low brain penetration observed in preclinical studies [8]. This

property potentially allows for potent KIT D816V inhibition while avoiding CNS-related adverse events,

such as cognitive impairment and intracranial hemorrhage, which have been significant challenges with other

agents like avapritinib [8] [2].

The following diagram illustrates the targeted mechanism of bezuclastinib and its key differentiators.
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Detailed Experimental Protocols

For the researcher and scientist audience, here is a detailed breakdown of the methodologies used in the key

clinical trials cited.

SUMMIT Trial (Phase 2, NonAdvSM) Protocol Details [1] [2]:

Study Design: A randomized, double-blind, placebo-controlled, global, multicenter Phase 2 trial.
Patient Population: Adults with nonadvanced SM (Indolent SM, Bone Marrow Mastocytosis, or

Smoldering SM) based on WHO classification, with moderate to severe symptoms despite at least
two anti-mediator therapies.

Intervention: In Part 2 of the trial, patients were randomized to receive either bezuclastinib (at the
optimal dose selected from Part 1, which was 100 mg once daily) plus Best Supportive Care (BSC),

or matching placebo plus BSC [1] [2].
Primary Endpoint: The primary efficacy endpoint was the mean change from baseline in the

Mastocytosis Symptom Assessment Form (MS2D2) Total Symptom Score (TSS) [1].
Key Secondary Endpoints: Included the proportion of patients achieving a ≥50% reduction in
serum tryptase from baseline, and changes in quality of life measured by the Mastocytosis Quality
of Life (MC-QoL) questionnaire [1] [2].

PEAK Trial (Phase 3, GIST) Protocol Details [4] [5] [6]:

Study Design: A global, randomized, open-label, multicenter Phase 3 trial.
Patient Population: Patients with locally advanced, unresectable, or metastatic GIST who were

resistant or intolerant to first-line imatinib therapy.
Intervention: Patients were randomized 1:1 to receive either:

Experimental Arm: Bezuclastinib (600 mg) + Sunitinib (37.5 mg), both administered orally
once daily.

Control Arm: Sunitinib (37.5 mg) monotherapy once daily (the standard of care) [5] [6].
Primary Endpoint: Progression-Free Survival (PFS) as assessed by Blinded Independent Central

Review (BICR) [4].
Key Secondary Endpoints: Included Objective Response Rate (ORR), Overall Survival (OS),

Disease Control Rate (DCR), and safety [4] [5].

Conclusion and Regulatory Status
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The BTD for NonAdvSM and the robust Phase 3 data in GIST position bezuclastinib as a potential best-in-

class and practice-changing therapy.

Regulatory Pathways: Cogent Biosciences is on track to submit its first New Drug Application
(NDA) for bezuclastinib in NonAdvSM by the end of 2025 [3]. The BTD makes this application

eligible for Priority Review [3]. Furthermore, an NDA submission for GIST is planned for the first
half of 2026 [4] [5].

Clinical Significance: If approved, bezuclastinib would address a high unmet need. In NonAdvSM,
it offers a potent and targeted option for patients with no approved standard of care, backed by

significant symptom and biomarker improvement [3] [1]. In second-line GIST, the combination with
sunitinib represents the first major therapeutic advance in nearly two decades, poised to become the

new standard of care by more than doubling the median PFS benefit [4] [9].
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[https://www.smolecule.com/products/b9102742#bezuclastinib-breakthrough-therapy-designation-

clinical-significance]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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